

JNJ-10181457 and Acetylcholine Neurotransmission: A Technical Guide

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Compound of Interest		
Compound Name:	JNJ-10181457	
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Abstract

JNJ-10181457 is a selective, non-imidazole histamine H3 receptor antagonist that has demonstrated significant potential in modulating acetylcholine neurotransmission.[1][2] Preclinical studies have established its efficacy in reversing cognitive deficits in animal models, an effect closely associated with the normalization of acetylcholine levels in the cerebral cortex. [1][3] This technical guide provides an in-depth overview of the core pharmacology of JNJ-10181457, focusing on its mechanism of action, its impact on acetylcholine signaling, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development in this area.

Introduction: The Role of Histamine H3 Receptors in Acetylcholine Regulation

Histamine H3 receptors are predominantly expressed in the central nervous system and function as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters, including acetylcholine.[1] As inhibitory G protein-coupled receptors, their activation suppresses neurotransmitter release. Consequently, antagonism of H3 receptors is a promising therapeutic strategy for enhancing cholinergic neurotransmission and addressing cognitive deficits associated with cholinergic dysfunction.[1][4]

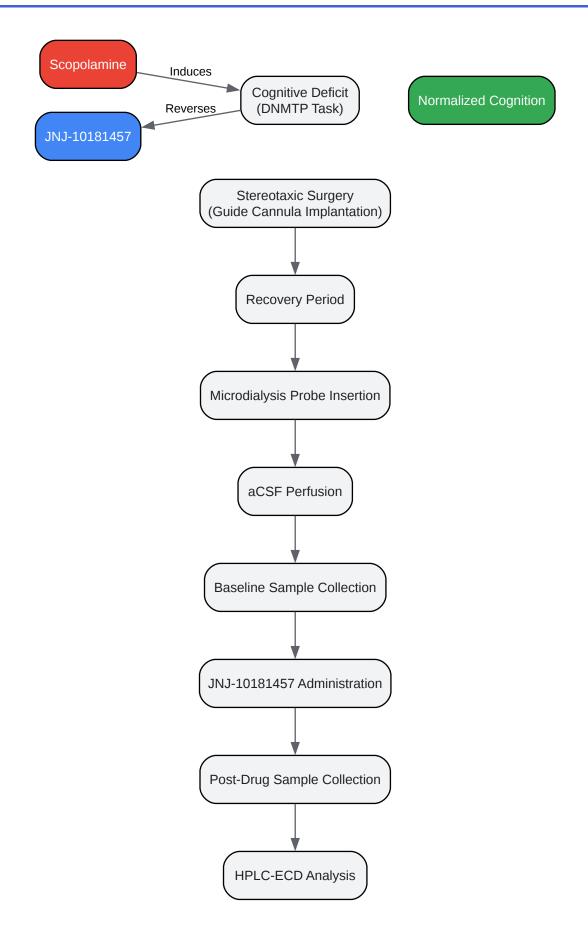


JNJ-10181457 is a potent and selective antagonist of the H3 receptor.[1][2] Its non-imidazole structure represents a key feature, distinguishing it from earlier generations of H3 antagonists and potentially offering an improved safety and drug-drug interaction profile. This document will delve into the preclinical evidence supporting the role of **JNJ-10181457** in modulating acetylcholine neurotransmission.

Mechanism of Action: JNJ-10181457 as an H3 Receptor Antagonist

JNJ-10181457 exerts its pharmacological effects by competitively binding to and blocking the histamine H3 receptor. This antagonism removes the inhibitory tone on presynaptic terminals, leading to an increased release of several neurotransmitters, most notably histamine and acetylcholine.[5][6] The enhanced release of acetylcholine in key brain regions, such as the frontal cortex, is believed to be the primary mechanism underlying the pro-cognitive effects of **JNJ-10181457**.[1]







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References

- 1. benchchem.com [benchchem.com]
- 2. Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection and Quantification of Neurotransmitters in Dialysates PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specificity of memory measures in an adjusting delayed nonmatching-to-position task for rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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